molecular formula C15H17N5 B2938175 1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-07-1

1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2938175
CAS No.: 393784-07-1
M. Wt: 267.336
InChI Key: WGUYVOQCYFUOHH-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amine linkage with the propan-2-yl group, which can be done using standard amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous flow chemistry: To enhance reaction efficiency and safety.

    Catalyst optimization: Using more efficient and recyclable catalysts.

    Green chemistry principles: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.

Major Products:

    Oxidation products: Corresponding N-oxides or hydroxylated derivatives.

    Reduction products: Reduced amine derivatives.

    Substitution products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the substituents introduced.

Scientific Research Applications

1-(3-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: As a potential kinase inhibitor, it is studied for its role in inhibiting cancer cell proliferation.

    Biological Studies: Used to investigate kinase signaling pathways and their role in various diseases.

    Chemical Biology: Employed as a tool compound to study protein-ligand interactions.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific kinase it inhibits.

Comparison with Similar Compounds

    1-(3-Methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs: Compounds with different substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

    Other kinase inhibitors: Such as imatinib, dasatinib, and erlotinib.

Uniqueness: this compound is unique due to its specific substitution pattern, which can confer selectivity towards certain kinases over others. This selectivity is crucial for reducing off-target effects and improving therapeutic efficacy.

Properties

IUPAC Name

1-(3-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-5-11(3)7-12/h4-10H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUYVOQCYFUOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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